

## A comparative review of Ninerafaxstat clinical trial data

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ninerafaxstat trihydrochloride

Cat. No.: B12382395

Get Quote

# Ninerafaxstat Clinical Trial Data: A Comparative Review

An in-depth analysis of Ninerafaxstat's clinical trial performance in non-obstructive hypertrophic cardiomyopathy and heart failure with preserved ejection fraction, benchmarked against current standard-of-care and emerging therapies.

### Introduction

Ninerafaxstat is an investigational cardiac mitotrope designed to address the energetic impairment that is a hallmark of several cardiovascular diseases. By acting as a partial fatty acid oxidation (pFOX) inhibitor, Ninerafaxstat aims to shift the heart's energy metabolism from fatty acids towards the more oxygen-efficient glucose pathway. This mechanism is intended to improve cardiac function, particularly in conditions characterized by myocardial ischemia and energetic imbalance. This review provides a comparative analysis of the clinical trial data for Ninerafaxstat in non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF), juxtaposed with data from key comparator drugs in these indications.

## **Mechanism of Action: Shifting Cardiac Metabolism**

Ninerafaxstat's therapeutic potential lies in its ability to modulate the heart's energy substrate utilization. In a healthy heart, both fatty acids and glucose are used to produce adenosine







triphosphate (ATP), the primary energy currency of the cell. However, in certain pathological states, an over-reliance on fatty acid oxidation can lead to reduced cardiac efficiency and increased oxygen consumption. Ninerafaxstat partially inhibits this process, thereby promoting glucose oxidation, which generates more ATP per unit of oxygen consumed. This shift is hypothesized to improve myocardial energetics, leading to enhanced cardiac function and a reduction in symptoms.





Click to download full resolution via product page

Ninerafaxstat's Mechanism of Action.



## **Comparative Clinical Trial Data**

The clinical development of Ninerafaxstat has primarily focused on two key indications: non-obstructive hypertrophic cardiomyopathy (nHCM) and heart failure with preserved ejection fraction (HFpEF). The following sections provide a detailed comparison of the data from the pivotal Phase 2 trials, IMPROVE-HCM and IMPROVE-DiCE, with relevant comparator drug trials.

## Non-Obstructive Hypertrophic Cardiomyopathy (nHCM)

The IMPROVE-HCM trial was a Phase 2, randomized, double-blind, placebo-controlled study that evaluated the safety and efficacy of Ninerafaxstat in patients with symptomatic nHCM.[1][2] The results are compared with those of Mavacamten (EXPLORER-HCM trial) and Aficamten (SEQUOIA-HCM trial), two cardiac myosin inhibitors approved or under investigation for obstructive HCM, as there are currently no approved targeted therapies for nHCM.[3][4][5][6][7]

Table 1: Efficacy Outcomes in nHCM Clinical Trials

| Endpoint                                            | Ninerafaxstat<br>(IMPROVE-HCM)[1]<br>[8]      | Mavacamten<br>(EXPLORER-HCM)<br>[6][7] | Aficamten (SEQUOIA-HCM)[3] [4]              |
|-----------------------------------------------------|-----------------------------------------------|----------------------------------------|---------------------------------------------|
| Change in KCCQ-<br>CSS                              | +9.3 (in patients with baseline ≤80) (p=0.04) | +9.1 (p<0.0001)                        | LS Mean Difference:<br>1.7 (p<0.001)        |
| Change in Peak VO2<br>(mL/kg/min)                   | No significant<br>difference (p=0.9)          | +1.4 (p=0.0006)                        | +1.8 (p<0.001)                              |
| Change in VE/VCO2<br>Slope                          | -2.1 (p=0.005)                                | Not Reported                           | Not Reported                                |
| Change in NYHA Class (% improved by ≥1 class)       | Not Reported                                  | 34% more than placebo (p<0.0001)       | Not Reported                                |
| Change in Post-<br>Exercise LVOT<br>Gradient (mmHg) | Not Applicable<br>(nHCM)                      | -36 (p<0.0001)                         | Not Applicable<br>(obstructive HCM<br>data) |



Table 2: Safety Outcomes in nHCM Clinical Trials

| Adverse Event                                   | Ninerafaxstat<br>(IMPROVE-HCM)[1]<br>[9] | Mavacamten<br>(EXPLORER-HCM)<br>[7][10] | Aficamten<br>(SEQUOIA-HCM)[3]<br>[11] |
|-------------------------------------------------|------------------------------------------|-----------------------------------------|---------------------------------------|
| Treatment-Emergent<br>Serious Adverse<br>Events | 11.8%                                    | Similar to placebo                      | 5.6%                                  |
| Adverse Events Leading to Discontinuation       | Not Reported                             | Similar to placebo                      | Not Reported                          |
| Reduction in LVEF <50%                          | None reported                            | Transient reductions observed           | 3.5%                                  |

## **Heart Failure with Preserved Ejection Fraction (HFpEF)**

The IMPROVE-DiCE trial (Part 2) was a Phase 2a, open-label study that assessed the effect of Ninerafaxstat on cardiac energetics and function in patients with cardiometabolic HFpEF.[12] [13][14] The results are compared with those of the SGLT2 inhibitors Empagliflozin (EMPEROR-Preserved trial) and Dapagliflozin (DELIVER trial), which have become a cornerstone of HFpEF management.[15][16][17][18][19][20][21]

Table 3: Efficacy Outcomes in HFpEF Clinical Trials



| Endpoint                                                    | Ninerafaxstat<br>(IMPROVE-DICE<br>Part 2)[12][13][14] | Empagliflozin<br>(EMPEROR-<br>Preserved)[16][18]<br>[22] | Dapagliflozin<br>(DELIVER)[15][17]<br>[19][20][21] |
|-------------------------------------------------------------|-------------------------------------------------------|----------------------------------------------------------|----------------------------------------------------|
| Primary Composite Endpoint (CV Death or HF Hospitalization) | Not Assessed<br>(Mechanistic Study)                   | HR: 0.79 (95% CI: 0.69-0.90, p<0.001)                    | HR: 0.82 (95% CI: 0.73-0.92, p<0.001)              |
| Change in Cardiac PCr/ATP Ratio                             | Statistically significant increase (p=0.02)           | Not Assessed                                             | Not Assessed                                       |
| Change in LV Systolic<br>Reserve Capacity with<br>Exercise  | Significant improvement (p=0.03)                      | Not Assessed                                             | Not Assessed                                       |
| Change in KCCQ-<br>CSS                                      | Favorable trend                                       | Statistically significant improvement                    | Statistically significant improvement              |
| Change in 6-Minute<br>Walk Distance                         | Improvement<br>observed                               | Not a primary<br>endpoint                                | Not a primary endpoint                             |

Table 4: Safety Outcomes in HFpEF Clinical Trials

| Adverse Event                                                       | Ninerafaxstat<br>(IMPROVE-DICE<br>Part 2)[12][13][14] | Empagliflozin<br>(EMPEROR-<br>Preserved)[16][18]<br>[23] | Dapagliflozin<br>(DELIVER)[15][17]<br>[19][20][21] |
|---------------------------------------------------------------------|-------------------------------------------------------|----------------------------------------------------------|----------------------------------------------------|
| Serious Adverse<br>Events                                           | Not explicitly reported in detail                     | Similar to placebo                                       | Similar to placebo                                 |
| Adverse Events of<br>Special Interest (e.g.,<br>genital infections) | Not Reported                                          | Higher incidence of uncomplicated genital infections     | Higher incidence of genital infections             |
| Hypovolemia/Hypoten sion                                            | Not Reported                                          | Similar to placebo                                       | Similar to placebo                                 |



## **Experimental Protocols**

A summary of the methodologies for the key Ninerafaxstat clinical trials is provided below.

#### **IMPROVE-HCM Trial**

The IMPROVE-HCM trial was a randomized, double-blind, placebo-controlled study that enrolled 67 patients with symptomatic non-obstructive hypertrophic cardiomyopathy.[1][24][25] [26] Participants were randomized to receive either 200 mg of Ninerafaxstat twice daily or a placebo for 12 weeks.[1] The primary endpoint was safety and tolerability.[2] Key efficacy endpoints included changes in the Kansas City Cardiomyopathy Questionnaire-Clinical Summary Score (KCCQ-CSS), peak oxygen consumption (VO2), and ventilatory efficiency (VE/VCO2 slope) during cardiopulmonary exercise testing (CPET).[1][2]





Click to download full resolution via product page

IMPROVE-HCM Trial Workflow.



#### **IMPROVE-DICE Trial**

The IMPROVE-DiCE trial was a two-part, open-label, mechanistic Phase 2a study.[27][28][29] [30] Part 2 enrolled symptomatic patients with cardiometabolic heart failure with preserved ejection fraction (HFpEF).[13][14][31] Patients received Ninerafaxstat 200 mg twice daily for 12 weeks.[12] The primary objective was to assess the impact of Ninerafaxstat on cardiac energetics, measured by the phosphocreatine to adenosine triphosphate (PCr/ATP) ratio using magnetic resonance spectroscopy (MRS).[13] Other endpoints included changes in left ventricular (LV) diastolic function, functional capacity (6-minute walk test), and patient-reported symptoms (KCCQ).[13][14]





Click to download full resolution via product page

IMPROVE-DiCE (Part 2) Trial Workflow.



## **Discussion and Future Directions**

The clinical trial data for Ninerafaxstat demonstrate a novel mechanistic approach to treating cardiovascular diseases characterized by energetic impairment. In nHCM, the IMPROVE-HCM trial showed promising results in improving ventilatory efficiency and patient-reported outcomes in a sub-group of more symptomatic patients, although it did not significantly improve peak VO2.[1][9] This suggests a potential benefit in a patient population with no approved targeted therapies. However, the lack of a significant effect on peak exercise capacity warrants further investigation in a larger Phase 3 trial.

In HFpEF, the IMPROVE-DiCE trial provides compelling evidence for Ninerafaxstat's ability to improve cardiac energetics and diastolic function.[12][13] This is a significant finding, as impaired myocardial energetics is considered a key pathophysiological driver of HFpEF. While the open-label design and focus on mechanistic endpoints limit direct comparisons with the large-scale outcome trials of SGLT2 inhibitors, the data strongly support further investigation of Ninerafaxstat in a larger, randomized controlled trial to evaluate its impact on clinical outcomes.

Compared to the cardiac myosin inhibitors in obstructive HCM, Ninerafaxstat's mechanism is distinct and may offer a therapeutic option for the non-obstructive form of the disease. The SGLT2 inhibitors have demonstrated robust efficacy in reducing heart failure hospitalizations in a broad population of patients with HFpEF. Ninerafaxstat's focus on improving intrinsic cardiac metabolism could potentially offer a complementary or alternative approach, particularly in patients with a significant metabolic component to their heart failure.

In conclusion, the clinical trial data for Ninerafaxstat are encouraging and support its continued development for nHCM and HFpEF. Future Phase 3 trials will be crucial to definitively establish its efficacy and safety in these patient populations and to understand its potential role in the evolving landscape of cardiovascular therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. acc.org [acc.org]
- 2. hcplive.com [hcplive.com]
- 3. Cytokinetics, Incorporated Cytokinetics Announces Positive Results From SEQUOIA-HCM, the Pivotal Phase 3 Clinical Trial of Aficamten in Patients With Obstructive Hypertrophic Cardiomyopathy [ir.cytokinetics.com]
- 4. hcplive.com [hcplive.com]
- 5. emjreviews.com [emjreviews.com]
- 6. Clinical Study to Evaluate Mavacamten [MYK-461] in Adults With Symptomatic Obstructive Hypertrophic Cardiomyopathy American College of Cardiology [acc.org]
- 7. Mavacamten for treatment of symptomatic obstructive hypertrophic cardiomyopathy (EXPLORER-HCM): a randomised, double-blind, placebo-controlled, phase 3 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Positive Results for Patients with Non-obstructive Hypertrophic Cardiomyopathy Treated with Ninerafaxstat in the Phase 2 IMPROVE-HCM Trial Presented During a Late-Breaking Clinical Trial Session at ACC.24 - SV Health Investors [svhealthinvestors.com]
- 9. IMPROVE-HCM: Ninerafaxstat May Fill a Niche in Nonobstructive HCM | tctmd.com [tctmd.com]
- 10. MyoKardia Presents Results from Phase 3 EXPLORER-HCM Clinical Trial of Mavacamten for the Treatment of Obstructive Hypertrophic Cardiomyopathy - BioSpace [biospace.com]
- 11. ahajournals.org [ahajournals.org]
- 12. trial.medpath.com [trial.medpath.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Imbria Presents Positive Clinical Data from Phase 2 [globenewswire.com]
- 15. gpnotebook.com [gpnotebook.com]
- 16. Empagliflozin Outcome Trial in Patients With Chronic Heart Failure With Preserved Ejection Fraction American College of Cardiology [acc.org]
- 17. Dapagliflozin in Heart Failure with Mildly Reduced or Preserved Ejection Fraction PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Empagliflozin Succeeds in HFpEF: EMPEROR-Preserved Top-line Results | tctmd.com [tctmd.com]
- 19. DELIVER Trial Scores a Win for Dapagliflozin in HFpEF | tctmd.com [tctmd.com]



- 20. 2minutemedicine.com [2minutemedicine.com]
- 21. Dapagliflozin Evaluation to Improve the Lives of Patients With Preserved Ejection Fraction Heart Failure American College of Cardiology [acc.org]
- 22. m.youtube.com [m.youtube.com]
- 23. Breakthrough results for empagliflozin confirm EMPEROR-Preserved as first and only successful trial for heart failure with preserved ejection fraction [businesswire.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. hra.nhs.uk [hra.nhs.uk]
- 26. dicardiology.com [dicardiology.com]
- 27. imbria.com [imbria.com]
- 28. dicardiology.com [dicardiology.com]
- 29. IMPROVE-DiCE: Study to Evaluate Effect of IMB-1018972 on Cardiac Energetics in
   T2DM & Obesity (Pt 1) With HFpEF (Pt 2) | Clinical Research Trial Listing [centerwatch.com]
- 30. Imbria Enrolls First Patient in the Phase 2 IMPROVE-DiCE Clinical Trial Evaluating Ninerafaxstat in Patients with Heart Failure with Preserved Ejection Fraction SV Health Investors [svhealthinvestors.com]
- 31. ACC 2025: Imbria's ninerafaxstat data shows potential for cardiometabolic HFpEF Pharmaceutical Technology [pharmaceutical-technology.com]
- To cite this document: BenchChem. [A comparative review of Ninerafaxstat clinical trial data]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12382395#a-comparative-review-of-ninerafaxstat-clinical-trial-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com